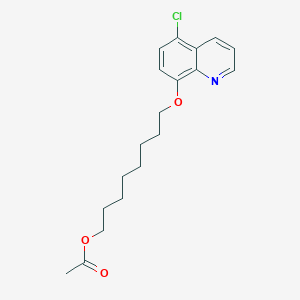
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to an octyl acetate group through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate typically involves the reaction of 5-chloroquinoline with octyl acetate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate quinoline ether, which is then acetylated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloroquinoline moiety to a quinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-((5-Chloroquinolin-8-yl)oxy)octyl acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroquinoline moiety can bind to active sites, inhibiting the function of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
Uniqueness
8-((5-Chloroquinolin-8-yl)oxy)octyl acetate is unique due to its longer octyl chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C19H24ClNO3 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
8-(5-chloroquinolin-8-yl)oxyoctyl acetate |
InChI |
InChI=1S/C19H24ClNO3/c1-15(22)23-13-6-4-2-3-5-7-14-24-18-11-10-17(20)16-9-8-12-21-19(16)18/h8-12H,2-7,13-14H2,1H3 |
InChI-Schlüssel |
LVHJPGMYEBOPNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


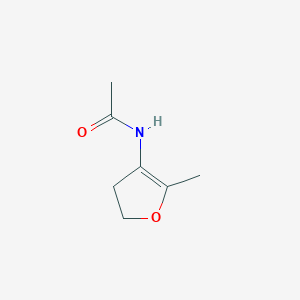

![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
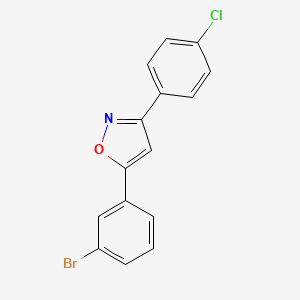
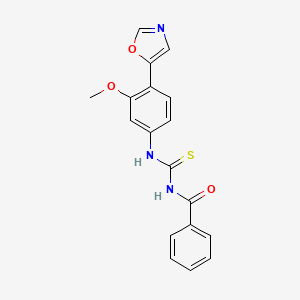

![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
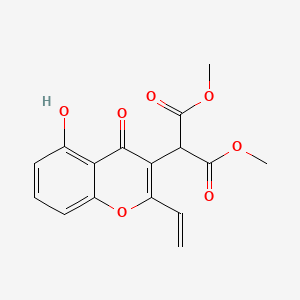
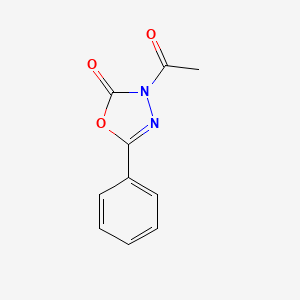
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

